
Ro 25-6981 hydrochloride
Descripción general
Descripción
El clorhidrato de RO 25-6981 es un antagonista potente y selectivo de los receptores de glutamato N-metil-D-aspartato (NMDA) que contienen la subunidad NR2B. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en trastornos neurológicos, incluyendo la enfermedad de Parkinson y la epilepsia .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Ro 25-6981 has demonstrated neuroprotective properties against excitotoxicity, particularly in models of neuronal injury. Research indicates that it effectively protects cultured cortical neurons from glutamate-induced toxicity, with an IC50 value of 0.4 µM for glutamate exposure and 0.04 µM during combined oxygen and glucose deprivation . This suggests its potential for treating conditions characterized by excitotoxic damage, such as stroke and traumatic brain injury.
Antidepressant Activity
Recent studies have highlighted Ro 25-6981's antidepressant-like effects. In experiments involving zinc-deficient rats, a single dose of Ro 25-6981 normalized depressive-like behaviors, comparable to the effects of ketamine . This positions Ro 25-6981 as a candidate for further exploration in depression treatment, particularly in cases where traditional antidepressants fail.
Anti-inflammatory Properties
Ro 25-6981 has also been shown to exhibit anti-inflammatory effects, which may contribute to its neuroprotective capabilities. The compound's ability to modulate inflammatory responses in the central nervous system could be beneficial in conditions such as multiple sclerosis and neurodegenerative diseases .
Role in Epilepsy Research
In studies involving chronic epilepsy models, Ro 25-6981 has been observed to reduce spontaneous excitatory postsynaptic currents (sEPSCs) in neuronal slices from epileptic rats . This suggests that the compound may help mitigate seizure activity by modulating NMDA receptor function, providing a potential avenue for epilepsy treatment.
Applications in Substance Use Disorders
Research has indicated that Ro 25-6981 can influence behaviors related to substance use disorders. In animal models of methamphetamine addiction, administration of Ro 25-6981 affected relapse behaviors, suggesting its potential utility in treating addiction by altering reward pathways associated with drug-seeking behavior .
Mechanistic Insights
The mechanism of action of Ro 25-6981 as an NMDA receptor antagonist is characterized by its high selectivity for GluN2B over GluN2A subunits, with an IC50 of 0.009 µM for NR2B-containing receptors compared to 52 µM for NR2A . This selectivity is crucial for minimizing side effects commonly associated with broader NMDA antagonists.
Data Table: Summary of Key Findings on Ro 25-6981 Hydrochloride
Application | Findings | IC50 Values |
---|---|---|
Neuroprotection | Protects against glutamate toxicity; effective during oxygen/glucose deprivation | 0.4 µM (glutamate), 0.04 µM (OGD) |
Antidepressant Activity | Normalizes depressive-like behaviors in zinc-deficient rats | Not specified |
Anti-inflammatory Effects | Modulates inflammatory responses in CNS | Not specified |
Epilepsy Research | Reduces sEPSC frequency in chronic epilepsy models | Not specified |
Substance Use Disorders | Influences relapse behaviors in methamphetamine addiction models | Not specified |
Case Studies and Research Insights
Several case studies have explored the applications of Ro 25-6981 across different domains:
- A study examining the effects of Ro 25-6981 on glutamate toxicity revealed significant neuroprotective effects, emphasizing its potential use in acute neurological injuries .
- In behavioral studies involving methamphetamine addiction, Ro 25-6981's impact on relapse rates provided insights into its role in modifying drug-seeking behavior through NMDA receptor modulation .
These findings collectively underscore the versatile applications of this compound in addressing various neurological and psychiatric disorders.
Mecanismo De Acción
El clorhidrato de RO 25-6981 ejerce sus efectos al unirse selectivamente a la subunidad NR2B de los receptores NMDA, inhibiendo así la actividad del receptor. Esta inhibición previene la entrada de iones calcio en las neuronas, lo cual es crucial para la plasticidad sináptica y la formación de memoria. El antagonismo selectivo del compuesto de los receptores NMDA que contienen NR2B lo convierte en una herramienta valiosa para estudiar los roles específicos de estos receptores en varios procesos neurológicos .
Análisis Bioquímico
Biochemical Properties
Ro 25-6981 hydrochloride interacts with N-methyl-D-aspartate receptors (NMDARs), specifically the NR2B subunit . This interaction is selective and activity-dependent . The compound’s role in biochemical reactions primarily involves the inhibition of these receptors, which can influence various cellular and molecular processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDARs . This leads to the inhibition of these receptors, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For example, it has been used to study the formation of trace and contextual memory in the prefrontal cortex of rats . Information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to exhibit antidepressant-like activity following oral administration at 30 mg/kg
Metabolic Pathways
This compound is involved in certain metabolic pathways. It was metabolized within 30 min in human liver microsomes, and the metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Métodos De Preparación
La síntesis del clorhidrato de RO 25-6981 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un anillo de piperidina y un grupo fenilmetilo. La ruta sintética típicamente involucra los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones de ciclización.
Unión del Grupo Fenilmetilo: El grupo fenilmetilo se introduce a través de una reacción de alquilación de Friedel-Crafts.
Hidroxilación: La introducción de grupos hidroxilo se logra a través de reacciones de oxidación selectivas.
Formación de la Sal de Clorhidrato: El paso final involucra la formación de la sal de clorhidrato al reaccionar la base libre con ácido clorhídrico
Análisis De Reacciones Químicas
El clorhidrato de RO 25-6981 experimenta varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: El grupo fenilmetilo puede sufrir reacciones de sustitución electrofílica.
Hidrólisis: La sal de clorhidrato se puede hidrolizar para formar la base libre
Comparación Con Compuestos Similares
El clorhidrato de RO 25-6981 es único en su alta selectividad para los receptores NMDA que contienen NR2B. Los compuestos similares incluyen:
Ifenprodil: Otro antagonista selectivo de NR2B, pero con una estructura química diferente.
CP-101,606: Un antagonista selectivo de NR2B con propiedades farmacológicas similares.
Traxoprodil: Otro antagonista selectivo de NR2B utilizado en estudios de investigación .
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y propiedades farmacocinéticas, lo que hace que el clorhidrato de RO 25-6981 sea un compuesto único y valioso para la investigación.
Actividad Biológica
Ro 25-6981 hydrochloride is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has garnered attention due to its potent biological activity in various neurological contexts, including neuroprotection, antidepressant effects, and anticonvulsant properties. This article explores the biological activity of Ro 25-6981 through a review of relevant studies, data tables, and case studies.
Ro 25-6981 functions primarily as an activity-dependent antagonist of NMDA receptors containing the NR2B subunit. It exhibits a remarkable selectivity, with an IC50 value of 0.009 µM for NR2B-containing receptors compared to 52 µM for NR2A-containing receptors, indicating over a 5000-fold selectivity . This selectivity is crucial for minimizing side effects associated with broader NMDA receptor antagonism.
Neuroprotective Effects
Ro 25-6981 has demonstrated significant neuroprotective effects in various experimental models:
- Cortical Neuron Protection : In vitro studies show that Ro 25-6981 protects cultured cortical neurons from glutamate toxicity with an IC50 of 0.4 µM , and against combined oxygen and glucose deprivation with an IC50 of 0.04 µM .
- Ischemic Brain Injury : The compound regulates autophagy-related proteins during ischemia, suggesting a mechanism for its neuroprotective properties .
Antidepressant Activity
Preclinical studies indicate that Ro 25-6981 exhibits antidepressant-like effects :
- Forced Swim Test (FST) : Administration of Ro 25-6981 in various doses has shown significant reductions in immobility time in the FST, which is indicative of antidepressant activity .
- Mechanistic Insights : The antidepressant effects are linked to the activation of intracellular signaling pathways such as ERK and p70S6K .
Anticonvulsant Properties
Ro 25-6981's anticonvulsant efficacy has been assessed in animal models:
- Pentylenetetrazol (PTZ) Model : Studies administered Ro 25-6981 at doses of 1, 3, and 10 mg/kg to infantile and juvenile rats, demonstrating significant anticonvulsant activity . The compound's effects were age-dependent, showing greater efficacy in younger subjects.
Table 1: Summary of Biological Activities
Activity Type | Measure/Outcome | IC50 Value |
---|---|---|
NMDA Receptor Blockade | NR2B (selective) | 0.009 µM |
Neuroprotection | Against glutamate toxicity | 0.4 µM |
Neuroprotection | Against oxygen/glucose deprivation | 0.04 µM |
Antidepressant | FST immobility reduction | Varies by dose |
Anticonvulsant | PTZ-induced seizures | Effective at 1 mg/kg |
Case Studies and Research Findings
Several studies have explored the implications of Ro 25-6981 in clinical and preclinical settings:
- Antidepressant Effects : In a study examining the role of NMDA receptor antagonists in mood disorders, Ro 25-6981 was found to significantly reduce depressive-like behaviors in rodents subjected to stressors .
- Developmental Safety : A critical study assessed the safety profile of Ro 25-6981 in developing rats, indicating no significant adverse effects on sensorimotor development or cognitive functions when administered during early postnatal days .
- Behavioral Assessments : Behavioral tests conducted on rats treated with Ro 25-6981 revealed improvements in emotionality and cognitive abilities compared to control groups .
Propiedades
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZWXWTQQOMSH-OTCZLQCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017559 | |
Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919289-58-0 | |
Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro 25-6981 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.